N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide
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Overview
Description
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, an amino acid derivative, and an acetamide group. Its unique configuration and functional groups make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Acid Derivative: The synthesis begins with the preparation of the amino acid derivative, 2-amino-3-methylbutanoic acid. This can be achieved through standard amino acid synthesis techniques.
Coupling with Piperidine: The amino acid derivative is then coupled with piperidine to form the intermediate compound. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Introduction of the Acetamide Group: The final step involves the introduction of the acetamide group through a reaction with ethylamine. This step may require the use of protecting groups to ensure selective reaction at the desired functional group.
Industrial Production Methods
Industrial production of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino and acetamide groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate
- (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate
Uniqueness
(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)-N-ethylacetamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C15H29N3O2 |
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Molecular Weight |
283.41 g/mol |
IUPAC Name |
N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C15H29N3O2/c1-5-17(12(4)19)10-13-6-8-18(9-7-13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3 |
InChI Key |
HLZCZQSDSNGCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)C |
Origin of Product |
United States |
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